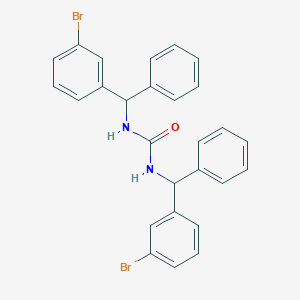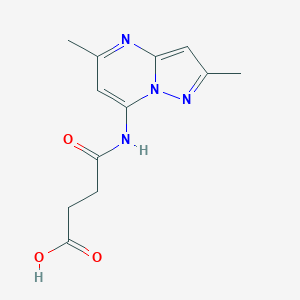
Butanoic acid, 4-((2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)amino)-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-((2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)amino)-4-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of pyrazolo[1,5-a]pyrimidine and is known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of butanoic acid, 4-((2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)amino)-4-oxo- is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways involved in the regulation of cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
Butanoic acid, 4-((2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)amino)-4-oxo- has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce viral replication. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using butanoic acid, 4-((2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)amino)-4-oxo- in lab experiments is its high potency and specificity. This compound has been shown to exhibit its biological activities at low concentrations, making it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of butanoic acid, 4-((2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)amino)-4-oxo-. One direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of its potential therapeutic applications in the treatment of various neurological disorders and viral infections. In addition, the elucidation of its mechanism of action and its interaction with various cellular targets may provide valuable insights into the regulation of cellular processes and the development of novel therapeutic agents.
Synthesis Methods
Butanoic acid, 4-((2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)amino)-4-oxo- can be synthesized using various methods. One of the commonly used methods is the reaction of pyrazolo[1,5-a]pyrimidine with 4-oxo-4-phenylbutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields butanoic acid, 4-((2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)amino)-4-oxo- as a white solid with a high yield.
Scientific Research Applications
Butanoic acid, 4-((2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)amino)-4-oxo- has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, this compound has been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
171088-81-6 |
|---|---|
Molecular Formula |
C12H14N4O3 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14N4O3/c1-7-5-10(14-11(17)3-4-12(18)19)16-9(13-7)6-8(2)15-16/h5-6H,3-4H2,1-2H3,(H,14,17)(H,18,19) |
InChI Key |
ZCUQYXZHSIAVRV-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=C1)N=C(C=C2NC(=O)CCC(=O)O)C |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2NC(=O)CCC(=O)O)C |
Other CAS RN |
171088-81-6 |
synonyms |
4-((2,5-Dimethylpyrazolo(1,5-a)pyrimidin-7-yl)amino)-4-oxobutanoic aci d |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)
![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)](/img/structure/B68196.png)
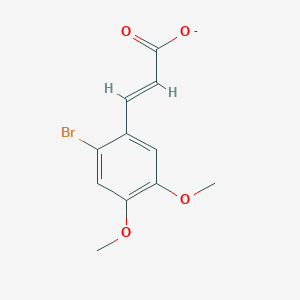

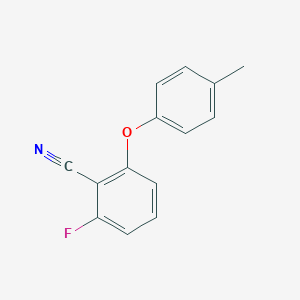
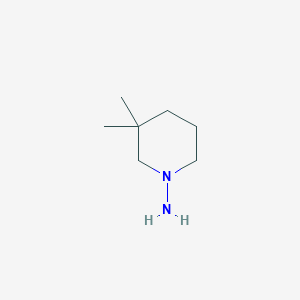


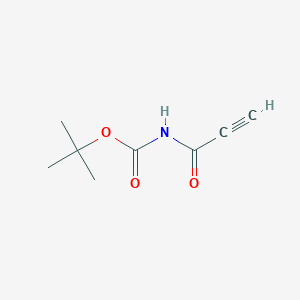

![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)
